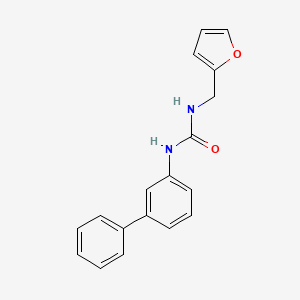
Benzamide,N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a substituted phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoyl chloride, 3-hydroxy-2,2-dimethyl-3-phenylpropylamine, and methylamine.
Formation of Benzamide Core: Benzoyl chloride reacts with 3-hydroxy-2,2-dimethyl-3-phenylpropylamine in the presence of a base (e.g., triethylamine) to form the benzamide core structure.
N-Methylation: The resulting benzamide is then subjected to N-methylation using methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and careful monitoring of reaction conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound with applications in drug development.
Materials Science: Used in the synthesis of advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction Pathways: The compound may influence signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-Methylbenzamide: A methylated derivative of benzamide.
3-Hydroxy-2,2-dimethyl-3-phenylpropylamine: A related compound with a similar side chain.
Uniqueness
Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a hydroxylated phenylpropyl side chain and N-methylation makes it a compound of interest for various applications.
Propiedades
Número CAS |
15451-22-6 |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methylbenzamide |
InChI |
InChI=1S/C19H23NO2/c1-19(2,17(21)15-10-6-4-7-11-15)14-20(3)18(22)16-12-8-5-9-13-16/h4-13,17,21H,14H2,1-3H3 |
Clave InChI |
NEJBKWYGQLTJPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN(C)C(=O)C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14001612.png)
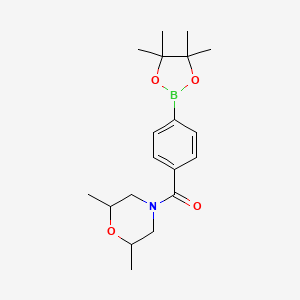
![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)

![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)
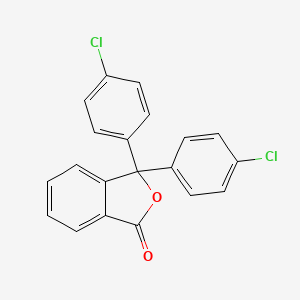
![3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride](/img/structure/B14001653.png)
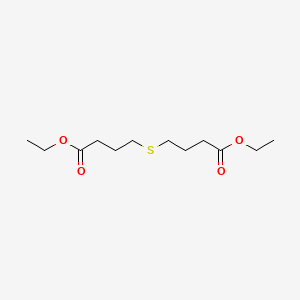
![7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14001658.png)
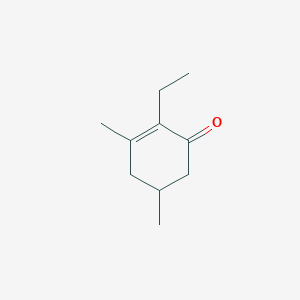
![trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14001666.png)
![(1-Chloro-3,3-dimethylcyclohexyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14001670.png)
![3-[2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14001680.png)
